N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
- It belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). Imatinib specifically targets and inhibits the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
- The compound’s chemical structure consists of a benzamide core with a trifluoromethyl group and a pyrimidine ring substituted with a methyl group and a piperidine moiety.
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide: , is a significant therapeutic agent used primarily for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).
Preparation Methods
- Imatinib can be synthesized through several routes. One common method involves the condensation of 4-methyl-3-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
- Imatinib undergoes various chemical reactions:
Reduction: Reduction of the nitro group to an amino group during synthesis.
Substitution: Substitution reactions occur during the condensation step.
Acylation: Formation of the benzamide core.
- Common reagents include amines, acids, and reducing agents.
- Major products include Imatinib itself and its various salts (e.g., mesylate, picrate, citrate).
Scientific Research Applications
Chemistry: Imatinib’s structural studies provide insights into its binding interactions with tyrosine kinases, aiding drug design.
Biology: It has applications in cell signaling research, especially related to kinases and cancer pathways.
Medicine: Beyond CML and GISTs, Imatinib is investigated for other cancers and autoimmune diseases.
Industry: Its industrial use extends to pharmaceutical production and drug development.
Mechanism of Action
- Imatinib selectively inhibits tyrosine kinases by binding to their ATP-binding sites. This prevents autophosphorylation and downstream signaling.
- Key molecular targets include BCR-ABL (in CML), c-KIT (in GISTs), and PDGFR (platelet-derived growth factor receptor).
Comparison with Similar Compounds
- Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases.
- Similar compounds include:
Dasatinib: Another TKI used in CML and GISTs.
Sunitinib: Targets multiple kinases, including VEGFR and PDGFR.
Nilotinib: Also used in CML treatment.
Properties
Molecular Formula |
C24H24F3N5O |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H24F3N5O/c1-16-14-21(32-12-3-2-4-13-32)31-23(28-16)30-20-10-8-19(9-11-20)29-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,29,33)(H,28,30,31) |
InChI Key |
WELXMOPDVGTCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4 |
Origin of Product |
United States |
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